molecular formula C14H17FN2 B1485568 1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole CAS No. 2098013-89-7

1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole

Cat. No. B1485568
CAS RN: 2098013-89-7
M. Wt: 232.3 g/mol
InChI Key: QFGIFNYBEMSSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole” is a chemical compound. It is offered by some companies for pharmaceutical testing .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

A study by Ekennia et al. (2018) focuses on the synthesis, characterization, molecular docking, and biological activity of novel 1,4‐naphthoquinone derivatives and their metal complexes. This research illustrates the broad interest in heterocyclic compounds like benzothiazoles for their potential applications in medicinal chemistry and material science (Ekennia et al., 2018).

Antitumor Properties of Benzothiazoles

Hutchinson et al. (2001) detail the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxic activity against certain human breast cancer cell lines. This study underscores the therapeutic potential of benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001).

Fluorescence and Photoreactive Properties

Research by Nosova et al. (2019) on the synthesis of fluorine-containing 1,3-benzothiazin-4-ones highlights the utility of such compounds in developing materials with specific photoreactive or fluorescence properties. These materials can be utilized in various applications, including sensors and optoelectronic devices (Nosova et al., 2019).

Anti-Inflammatory Activity

A study by Osarodion (2020) explores the anti-inflammatory activity of newly synthesized heterocyclic compounds, demonstrating the potential of benzothiazole derivatives in developing new anti-inflammatory drugs (Osarodion, 2020).

properties

IUPAC Name

1-[(1-fluorocyclopentyl)methyl]-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c1-11-16-12-6-2-3-7-13(12)17(11)10-14(15)8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGIFNYBEMSSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3(CCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole
Reactant of Route 3
Reactant of Route 3
1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole
Reactant of Route 4
Reactant of Route 4
1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole
Reactant of Route 5
Reactant of Route 5
1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole
Reactant of Route 6
Reactant of Route 6
1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.